molecular formula C16H15IO3 B8622730 (2-iodo-5-phenylmethoxyphenyl)methyl acetate

(2-iodo-5-phenylmethoxyphenyl)methyl acetate

Cat. No.: B8622730
M. Wt: 382.19 g/mol
InChI Key: JCLWILJQNUOUSA-UHFFFAOYSA-N
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Description

(2-Iodo-5-phenylmethoxyphenyl)methyl acetate is an organic compound that belongs to the class of aromatic esters This compound features an iodine atom, a phenylmethoxy group, and an acetate ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodo-5-phenylmethoxyphenyl)methyl acetate typically involves the iodination of a phenylmethoxyphenyl precursor followed by esterification. One common method includes the following steps:

    Iodination: The starting material, 2-hydroxy-5-phenylmethoxybenzene, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

    Esterification: The iodinated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-phenylmethoxyphenyl)methyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenylmethoxy derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

(2-Iodo-5-phenylmethoxyphenyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-iodo-5-phenylmethoxyphenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and phenylmethoxy group can play crucial roles in binding to target sites and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-methoxyphenol
  • 4-Iodo-2-methoxy-5-methylpyridine
  • 2-Iodophenol

Uniqueness

(2-Iodo-5-phenylmethoxyphenyl)methyl acetate is unique due to the presence of both an iodine atom and an acetate ester group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H15IO3

Molecular Weight

382.19 g/mol

IUPAC Name

(2-iodo-5-phenylmethoxyphenyl)methyl acetate

InChI

InChI=1S/C16H15IO3/c1-12(18)19-11-14-9-15(7-8-16(14)17)20-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3

InChI Key

JCLWILJQNUOUSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)OCC2=CC=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of 3-benzyloxybenzyl alcohol (5.5 g, 25.7 mmol) in methanol (100 mL) and sodium hydrogencarbonate (8.4 g, 100 mmol) was added a 1.0 M solution of iodine monochloride in dichloromathane (30 mL) at 0° C. The reaction mixture was brought to room temperature and stirring continued for additional 1 h. The reaction mixture was concentrated and then diluted with dicholomethane (150 mL), washed with 10% aqueous sodium thiosulfate and dried (Na2SO4). The desired compound was purified by flash chromatography (silica) using 20% ethyl acetate in hexane to give 5-benzyloxy-2-iodobenzyl alcohol (6.2 g, 71% yield). The alcohol (4.2 g, 12.4 mmol) was dissolved in dichloromethane (100 mL) added acetic anhydride (2.52 g, 24.7 mmol) and catalytic amount of 4-dimethylaminopyridine. The reaction mixture was then stirred for 12 h, washed with aqueous sodium hydrogencarbonate and then dried (Na2SO4) to give acetic acid 5-benzyloxy-2-iodo-benzyl ester in quantitative yield. MS (ESI) 405 (M+Na); Rf=2.27.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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